Nuclease Resistance In Vivo
The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification, which is a key feature of this compound, provides a substantial increase in resistance to nucleolytic degradation compared to unmodified adenosine or first-generation 2'-O-methyl (2'-O-Me) adenosine. This enhanced stability is a primary driver for its selection in therapeutic oligonucleotide design [1].
| Evidence Dimension | Metabolic Stability (Nuclease Resistance) |
|---|---|
| Target Compound Data | Markedly enhanced metabolic stability, leading to significantly extended in vivo half-life [1]. |
| Comparator Or Baseline | Unmodified Adenosine / 2'-O-Methyl (2'-O-Me) Adenosine (Qualitative comparison) |
| Quantified Difference | Not directly quantified in a single head-to-head assay for this specific compound; based on established literature for 2'-O-MOE vs. 2'-O-Me modifications [1]. |
| Conditions | Review of 2'-modified oligonucleotide biophysical properties [1]. |
Why This Matters
Increased nuclease resistance directly correlates with a longer half-life and reduced clearance in vivo, minimizing dosing frequency and improving therapeutic efficacy for ASOs and siRNA.
- [1] Prakash, T. P., & Bhat, B. (2007). 2'-Modified Oligonucleotides for Antisense Therapeutics. Current Topics in Medicinal Chemistry, 7(7), 641-649. View Source
